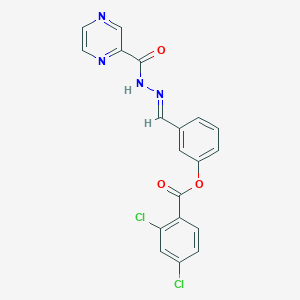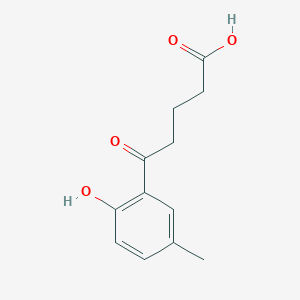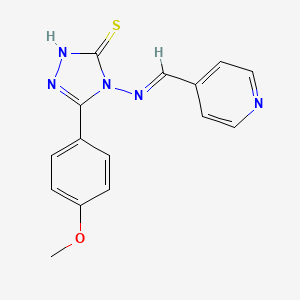![molecular formula C19H16N2O4 B12024609 3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-M-tolyl-1H-pyrazole-5-carboxylic acid](/img/structure/B12024609.png)
3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-M-tolyl-1H-pyrazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-二氢苯并[B][1,4]二氧杂环己烷-7-基)-1-间甲苯基-1H-吡唑-5-羧酸是一种复杂的复杂有机化合物,以其独特的结构特征和在各个科学领域的潜在应用而闻名。 该化合物包含一个苯并二氧杂环己烷部分,一个吡唑环和一个羧酸基团,使其成为化学合成和生物学研究的多功能分子。
准备方法
合成路线和反应条件
3-(2,3-二氢苯并[B][1,4]二氧杂环己烷-7-基)-1-间甲苯基-1H-吡唑-5-羧酸的合成通常涉及多个步骤,从易于获得的前体开始。 一种常用的方法包括酚羟基的烷基化,然后是羧酸的叠氮化,Curtius重排,水解和成盐 。 反应条件通常需要仔细控制温度和溶剂选择,以最大程度地减少副反应并最大化产率。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。 反应条件的优化,例如溶剂选择和温度控制,对于确保高纯度和产率至关重要。 柱色谱和其他纯化技术通常用于分离所需产物 .
化学反应分析
反应类型
3-(2,3-二氢苯并[B][1,4]二氧杂环己烷-7-基)-1-间甲苯基-1H-吡唑-5-羧酸可以进行各种化学反应,包括:
氧化: 该化合物可以使用常见的氧化剂进行氧化。
还原: 还原反应可以使用硼氢化钠等还原剂进行。
取代: 该化合物可以参与亲核取代反应和亲电取代反应。
常用试剂和条件
氧化: 高锰酸钾或三氧化铬等试剂。
还原: 硼氢化钠或氢化铝锂。
取代: 卤化剂用于亲电取代,胺等亲核试剂用于亲核取代。
形成的主要产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会生成羧酸或酮,而还原可能会生成醇或胺 .
科学研究应用
3-(2,3-二氢苯并[B][1,4]二氧杂环己烷-7-基)-1-间甲苯基-1H-吡唑-5-羧酸在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的抗菌和抗氧化活性.
医药: 研究其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于开发新材料和化学工艺.
作用机制
3-(2,3-二氢苯并[B][1,4]二氧杂环己烷-7-基)-1-间甲苯基-1H-吡唑-5-羧酸的作用机制涉及它与特定分子靶标和途径的相互作用。 例如,它可能会抑制某些酶或与细胞受体相互作用,从而导致其观察到的生物学效应。 分子对接研究表明,该化合物可以与蛋白质(如Sortase A)结合,表明其作为抗菌剂的潜力 .
相似化合物的比较
类似化合物
- 4-(2,3-二氢苯并[B][1,4]二氧杂环己烷-7-基)噻唑-2-硫醇
- (E)-3-(2,3-二氢苯并[B][1,4]二氧杂环己烷-6-基)丙烯酸
- (E)-2-((2,3-二氢苯并[B][1,4]二氧杂环己烷-6-基)亚甲基)-N-苯基肼基硫代甲酰胺
独特性
与类似化合物相比,3-(2,3-二氢苯并[B][1,4]二氧杂环己烷-7-基)-1-间甲苯基-1H-吡唑-5-羧酸因其独特的结构特征组合而脱颖而出,这些特征赋予其独特的化学反应性和生物活性。 其苯并二氧杂环己烷和吡唑部分有助于其在各种应用中的多功能性,使其成为进一步研究和开发的宝贵化合物 .
属性
分子式 |
C19H16N2O4 |
|---|---|
分子量 |
336.3 g/mol |
IUPAC 名称 |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C19H16N2O4/c1-12-3-2-4-14(9-12)21-16(19(22)23)11-15(20-21)13-5-6-17-18(10-13)25-8-7-24-17/h2-6,9-11H,7-8H2,1H3,(H,22,23) |
InChI 键 |
SCFXZULYEBBXMP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N2C(=CC(=N2)C3=CC4=C(C=C3)OCCO4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(3-methoxybenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12024537.png)
![Benzyl 2-(4-acetoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12024541.png)
![[4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate](/img/structure/B12024542.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12024543.png)
![2-(2,3-Dimethoxybenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12024548.png)
![1-[2-(diethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024553.png)


![2-(4-butoxyphenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12024581.png)
![(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12024584.png)
![2-[(2-[1,1'-Biphenyl]-4-YL-2-oxoethyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12024589.png)

